molecular formula C9H8O3 B12861662 4-Methoxybenzofuran-6-ol

4-Methoxybenzofuran-6-ol

Katalognummer: B12861662
Molekulargewicht: 164.16 g/mol
InChI-Schlüssel: HHDKMGSELKNURM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxybenzofuran-6-ol is an organic compound with the molecular formula C9H8O3. It belongs to the benzofuran family, which is characterized by a fused benzene and furan ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzofuran-6-ol typically involves the formation of the benzofuran ring system followed by the introduction of the methoxy and hydroxyl groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a phenol and an aldehyde group can undergo cyclization in the presence of a Lewis acid to form the benzofuran ring .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxybenzofuran-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-6-one, while reduction can produce 4-methoxybenzofuran-6-amine .

Wissenschaftliche Forschungsanwendungen

4-Methoxybenzofuran-6-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties .

Wirkmechanismus

The mechanism of action of 4-Methoxybenzofuran-6-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Methoxybenzofuran-5-ol
  • 4-Methoxybenzofuran-7-ol
  • 4-Methoxybenzofuran-8-ol

Comparison

4-Methoxybenzofuran-6-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or synthetic utility, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H8O3

Molekulargewicht

164.16 g/mol

IUPAC-Name

4-methoxy-1-benzofuran-6-ol

InChI

InChI=1S/C9H8O3/c1-11-8-4-6(10)5-9-7(8)2-3-12-9/h2-5,10H,1H3

InChI-Schlüssel

HHDKMGSELKNURM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC2=C1C=CO2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.